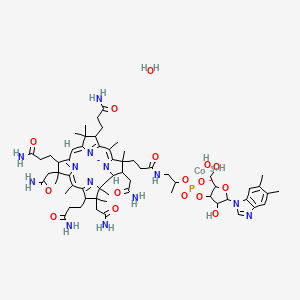
Aquocobalamin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aquocobalamin, also known as Hydroxocobalamin, is a form of Vitamin B12 . It is a naturally occurring cobalt corrin complex . The major dietary source of Vitamin B12 is animal-derived food .
Synthesis Analysis
This compound undergoes decomposition in the presence of glucose oxidase and glucose under aerobic conditions at pH 6.3 . This process is contributed by two reactions performed by glucose oxidase . Humans are not able to synthesize cobalamins de novo and thus must acquire them from external sources . Microbial de novo biosynthesis of Vitamin B12 occurs through two alternative routes: the aerobic or anaerobic pathway, in bacteria and archaea, respectively .Molecular Structure Analysis
This compound is a cobalt corrin complex containing in lower (α) axial site bound 5,6-dimethylbenzimidazole nucleotide (DMBI) and various groups (X) in upper (β) site . More detailed structural data can be found in the paper titled "ACCURATE STRUCTURAL DATA DEMYSTIFY B12: HIGH RESOLUTION SOLID-STATE STRUCTURE OF this compound PERCHLORATE AND STRUCTURE ANALYSIS OF THE this compound ION IN SOLUTION" .Chemical Reactions Analysis
This compound undergoes decomposition in the presence of glucose oxidase and glucose under aerobic conditions at pH 6.3 . This process is contributed by two reactions performed by glucose oxidase . A chemical reaction between nitrite with Cbl(III) shifts the Cbl(III) reduction peak and that a catalytic reduction process gives rise to . The kinetics of the reaction of aquacobalamin (H2OCbl) with isoniazid (isonicotinic acid hydrazide, INH) in weakly alkaline, neutral, and weakly acidic media was studied using UV–Vis spectroscopy .Physical and Chemical Properties Analysis
The properties of this compound depend on the stability of the different forms . The stability under exposure to various environmental factors (e.g., temperature, pH, light) and the presence of some typical interacting compounds (oxidants, reductants, and other water-soluble vitamins) is reviewed .Scientific Research Applications
Structural Analysis and Solvation
Aquocobalamin, a derivative of vitamin B12, has been studied for its structural and solvation properties. Kratky et al. (1995) conducted experiments to elucidate the structure and solvation of this compound both in crystals and aqueous solutions. Their research provided crucial insights into the molecular structure of this compound, revealing details about its axial bond and conformational properties (Kratky et al., 1995).
Complexation Kinetics
Stochel and Eldik (1990) explored the complexation kinetics of this compound with pyridine. Their findings contribute to the understanding of how this compound interacts with other molecules, which is essential for its potential applications in various scientific fields (Stochel & Eldik, 1990).
Reactions with Proteins
Bauriedel, Picken, and Underkofler (1956) examined the reactions of this compound with proteins. Their research provided insights into how this compound binds with proteins, which is fundamental to understanding its role in biological systems (Bauriedel, Picken, & Underkofler, 1956).
Electrochemical Properties
Mimica, Bedioui, and Zagal (2002) reported on the electrocatalytic activity of immobilized coenzyme B12 and vitamin B12 (as this compound) for the electrooxidation of l-cysteine. This research highlights the electrochemical applications of this compound in biological systems (Mimica, Bedioui, & Zagal, 2002).
Catalytic Applications
Chen and Zhang (2004) discovered that vitamin B12 derivatives, including this compound, can act as catalysts for asymmetric cyclopropanation of alkenes. This finding opens up new avenues for the use of this compound in organic synthesis (Chen & Zhang, 2004).
Binding to Serum Albumin
Taylor and Hanna (1970) investigated the binding of this compound to bovine serum albumin (BSA), revealing important interactions that may influence the distribution and availability of this compound in biological systems (Taylor & Hanna, 1970).
Mechanism of Action
Future Directions
Properties
CAS No. |
13422-52-1 |
|---|---|
Molecular Formula |
C62H91ClCoN13O15P |
Molecular Weight |
1383.8 g/mol |
IUPAC Name |
cobalt(2+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(3R,13S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;hydrate;hydrochloride |
InChI |
InChI=1S/C62H90N13O14P.ClH.Co.H2O/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);1H;;1H2/q;;+2;/p-2/t31?,34?,35?,36?,37?,41?,52?,53?,56?,57?,59-,60+,61+,62+;;;/m1.../s1 |
InChI Key |
BBQILPBAMXKFOB-QHTBVZQNSA-L |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CC[C@@]4(C(C5[C@]6([C@@](C(C(=N6)C(=C7[C@@](C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.O.Cl.[Co+2] |
SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.O.[OH-].[Co+3] |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.O.Cl.[Co+2] |
| 13422-52-1 | |
Synonyms |
aquacobalamin aquocobalamin aquocobalamin acetate aquocobalamin chloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(E)-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)methylideneamino]thiourea](/img/structure/B1237497.png)
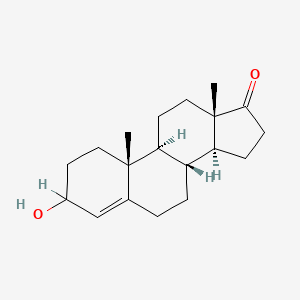

![(2S,5R)-2,6-Diamino-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid](/img/structure/B1237503.png)
![1-[2-(Diethylsulfamoyl)-4-nitroanilino]-3-(4-fluorophenyl)urea](/img/structure/B1237504.png)
![Phenol, 2,2',2''-[nitrilotris(methylene)]tris[4,6-dimethyl-](/img/structure/B1237506.png)
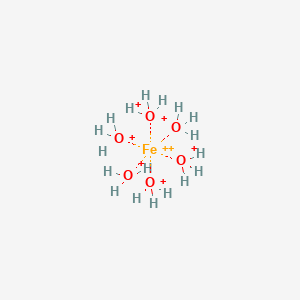
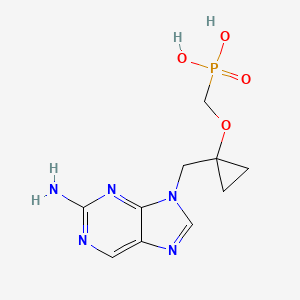
![4-[(E)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-3-oxoprop-1-enyl]-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylic acid](/img/structure/B1237513.png)
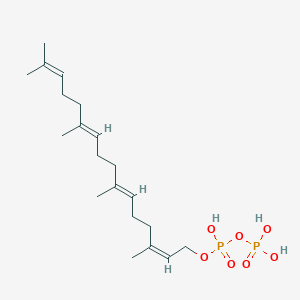


![(Z)-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexacos-17-enamide](/img/structure/B1237520.png)
